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Introduction

ML399 is a potent, cell-permeable second-generation small molecule inhibitor of the Menin-
Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction.[1] It has been developed as
a chemical probe for in vivo studies to investigate the role of the Menin-MLL interaction in
leukemogenesis and other menin-mediated pathways in cancer.[1] By disrupting the critical
interaction between Menin and the MLL1 protein (or its oncogenic fusion proteins), ML399
offers a targeted approach to modulate the expression of downstream genes, such as HOXA9
and MEIS1, which are crucial for the proliferation and survival of leukemia cells with MLL
rearrangements. These application notes provide detailed protocols for the use of ML399 in
various in vitro cell culture experiments to assess its biological activity.

Mechanism of Action

ML399 functions by competitively binding to Menin, thereby preventing its association with
MLL1 or MLL fusion proteins. This disruption is critical as the Menin-MLL complex is essential
for the proper localization of the MLL histone methyltransferase complex to target gene
promoters. Consequently, the inhibition of this interaction leads to the downregulation of key
target genes, such as HOXA9 and MEIS1, which are aberrantly expressed in MLL-rearranged
leukemias and drive the leukemogenic phenotype.
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Caption: Signaling pathway of Menin-MLL interaction and its inhibition by ML399.

Quantitative Data Summary
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The following tables summarize the reported and expected quantitative data for ML399 in
relevant MLL-rearranged leukemia cell lines.

Table 1: Cell Viability (Glso/ICso Values)

Cell Line MLL Fusion Assay Type GlsolICso (HM) Reference
MLL-AF9 MLL-AF9 MTT ~4 [1]
Expected: Low
MOLM-13 MLL-AF9 MTT [2]
UM
Expected: Low
MV4;11 MLL-AF4 MTT [2]
UM
Expected: Low
KOPN-8 MLL-ENL MTT [2]
UM
Expected: Low
SEM MLL-AF4 MTT M [2]
M

Table 2: Physicochemical Properties

Property Value Reference
Solubility in PBS (pH 7.4) 86.9+8.2 uM [3]
Solubility in DMSO Up to 40 mM [3]
Stability in PBS (24h, RT) 98.6% remaining [3]
Stability in PBS (48h, RT) 96.1% remaining [3]

Experimental Protocols

Cell Culture

MLL-rearranged cell lines such as MOLM-13, MV4;11, THP-1, and KOPN-8 are suitable
models for studying the effects of ML399. These cells are typically cultured in RPMI-1640
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medium supplemented with 10-20% fetal bovine serum (FBS), penicillin (100 U/mL), and
streptomycin (100 pg/mL) at 37°C in a humidified atmosphere with 5% CO-.

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to determine the half-maximal growth inhibitory concentration (Glso)
of ML399.

Materials:

e MLL-rearranged leukemia cell lines (e.g., MLL-AF9, MOLM-13, MV4;11)
o Complete culture medium

e ML399 (stock solution in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
o 96-well plates

e Microplate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of
complete culture medium. For suspension cells, directly seed into the plate. For adherent
cells, allow them to attach overnight.

o Compound Treatment: Prepare serial dilutions of ML399 in complete culture medium. The
final DMSO concentration should be kept below 0.1%. Add the diluted compound to the
wells. Include a vehicle control (DMSO only).

 Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO: incubator.

o MTT Addition: Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.
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e Formazan Solubilization: For adherent cells, carefully remove the medium and add 100 pL of
solubilization solution. For suspension cells, centrifuge the plate to pellet the cells, remove
the supernatant, and then add 100 pL of solubilization solution.

o Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of
the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot
a dose-response curve to determine the Glso value.

Seed Cells in Treat with Serial Incubate for Add MTT Reagent Solubilize Formazan Measure Absorbance Calculate GI50
96-well Plate Dilutions of ML399 72 hours and Incubate Crystals at 570 nm

Click to download full resolution via product page

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis

This protocol is used to assess the effect of ML399 on the protein levels of Menin and
downstream markers of differentiation.

Materials:

o Treated and untreated cell lysates

o SDS-PAGE gels

» Transfer buffer

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies (e.g., anti-Menin, anti-MLL, anti-CD11b, anti-B-actin)

e HRP-conjugated secondary antibodies
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e Chemiluminescent substrate
e Imaging system
Procedure:

e Cell Lysis: Treat cells with ML399 at various concentrations for 48-72 hours. Harvest and
lyse the cells in RIPA buffer with protease inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE: Load equal amounts of protein (20-40 pg) onto an SDS-PAGE gel and run to
separate the proteins by size.

o Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at
4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

e Detection: Wash the membrane again and add the chemiluminescent substrate.

e Imaging: Capture the signal using an imaging system. [3-actin is used as a loading control.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying the changes in mRNA expression of MLL target genes, HOXA9
and MEIS1, following ML399 treatment.

Materials:
e Treated and untreated cells

¢ RNA extraction kit
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cDNA synthesis kit

gPCR master mix (e.g., SYBR Green)

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

Real-time PCR system
Procedure:

¢ RNA Extraction: Treat cells with ML399 for 24-48 hours. Extract total RNA using a
commercial kit.

o CcDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

o (PCR Reaction: Set up the gPCR reaction with the cDNA template, primers, and qPCR
master mix.

o Thermal Cycling: Run the qPCR reaction in a real-time PCR system using a standard cycling
protocol.

o Data Analysis: Analyze the data using the AACt method to determine the relative fold change
in gene expression, normalized to the housekeeping gene.

Protocol 4: Co-Immunoprecipitation (Co-IP)

This protocol is to demonstrate the disruption of the Menin-MLL interaction by ML399.

Materials:

HEK293T cells transfected with Flag-tagged MLL-AF9

ML399

Lysis buffer (e.g., Triton X-100 based)

Anti-Flag antibody or beads

Protein A/G beads (if using unconjugated antibody)
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o Wash buffer

o Elution buffer

e Primary antibodies (anti-Menin, anti-Flag)

Procedure:

e Cell Treatment: Treat transfected HEK293T cells with ML399 or vehicle (DMSO) for 12-24
hours.

e Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

e Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody to pull down the
MLL-AF9 fusion protein and its interacting partners.

e Washing: Wash the immunoprecipitated complexes to remove non-specific binding proteins.

o Elution: Elute the protein complexes from the beads.

o Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies
against Menin and the Flag tag to detect the presence of Menin in the MLL-AF9 complex. A
decrease in the Menin signal in the ML399-treated sample indicates disruption of the
interaction.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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